molecular formula C20H17NO3S B2375011 (E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione CAS No. 865614-20-6

(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Número de catálogo: B2375011
Número CAS: 865614-20-6
Peso molecular: 351.42
Clave InChI: CTJOCVJEXKGWMK-FBRLRESOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(4-Methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 4-methoxyphenyl group at the 3rd position and a conjugated (E)-2-methyl-3-phenylallylidene moiety at the 5th position. The compound’s structure combines electron-donating (methoxy) and π-conjugated (allylidene) groups, which influence its electronic properties and biological interactions. Thiazolidinediones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects, often modulated by substituents at the 3rd and 5th positions of the heterocyclic core .

Propiedades

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14(12-15-6-4-3-5-7-15)13-18-19(22)21(20(23)25-18)16-8-10-17(24-2)11-9-16/h3-13H,1-2H3/b14-12+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJOCVJEXKGWMK-FBRLRESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and anti-inflammatory treatments. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The thiazolidine-2,4-dione core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms along with two carbonyl groups. The specific modifications in this compound enhance its biological activity compared to other TZD derivatives.

Pharmacological Activities

Research indicates that thiazolidine-2,4-dione derivatives exhibit a variety of pharmacological activities, including:

  • Antidiabetic Activity : TZDs are primarily recognized for their role as insulin sensitizers through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism helps lower blood glucose levels by improving insulin sensitivity in peripheral tissues .
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammatory markers such as TNF-α and IL-6. The anti-inflammatory properties are attributed to their ability to modulate immune responses and inhibit pro-inflammatory cytokines .
  • Antioxidant Properties : Many TZD derivatives possess significant antioxidant activity, which is crucial for combating oxidative stress related to various diseases. The ability to scavenge reactive oxygen species (ROS) contributes to their therapeutic potential .

The biological activity of this compound can be attributed to the following mechanisms:

  • PPAR-γ Activation : This compound enhances insulin sensitivity by activating PPAR-γ, leading to increased glucose uptake and reduced blood sugar levels .
  • Inhibition of Alpha-Amylase : Preliminary studies suggest that this compound may inhibit alpha-amylase activity, which is beneficial in managing postprandial blood glucose levels .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiazolidine derivatives, including the compound :

StudyFindings
Compound GB14 exhibited significant blood glucose-lowering effects and alpha-amylase inhibition.
TZD derivatives showed promise as inhibitors of key enzymes involved in inflammatory pathways.
The antioxidant capacity was highlighted through various assays demonstrating the ability to scavenge free radicals effectively.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, have been extensively studied for their insulin-sensitizing effects. Research has identified (E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling pathways.

Case Study: PTP1B Inhibition

A study demonstrated that derivatives containing thiazolidine-2,4-dione structures exhibited significant PTP1B inhibitory activity. The structure of this compound was optimized to enhance binding affinity to the target enzyme, leading to improved antidiabetic effects in vitro .

Anticancer Properties

The anticancer potential of thiazolidinedione derivatives has also been explored. Compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on breast cancer and renal cancer cell lines. In vitro studies revealed that treatment with this thiazolidine derivative resulted in significant apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. The unique structural features of this compound contribute to its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections .

Photoprotective Properties

Recent investigations have highlighted the photoprotective capabilities of compounds related to this compound. These compounds can absorb UV radiation effectively, thus protecting skin cells from UV-induced damage.

Case Study: UV Absorption Studies

A study assessed the UV-filtering properties of several thiazolidine derivatives. The findings showed that certain derivatives exhibited high absorption coefficients in the UVA region, demonstrating their potential as effective photoprotective agents in cosmetic formulations .

Summary Table of Applications

ApplicationDescriptionReferences
Antidiabetic Inhibits PTP1B, enhancing insulin sensitivity
Anticancer Induces apoptosis in breast and renal cancer cell lines
Antimicrobial Moderate activity against Staphylococcus aureus and Escherichia coli
Photoprotective Effective UV absorption properties for skin protection

Análisis De Reacciones Químicas

Functionalization at Position 3

The 4-methoxyphenyl group at position 3 is introduced via N-arylation or nucleophilic substitution . This typically involves reacting a halogenated thiazolidinedione precursor (e.g., 3-chloro-thiazolidine-2,4-dione) with 4-methoxyaniline in the presence of a base .

Example Protocol :

  • 3-Chloro-thiazolidine-2,4-dione (5 mmol) and 4-methoxyaniline (5 mmol) are heated in acetic acid under reflux for 3–6 hours.

  • The product precipitates upon cooling and is recrystallized from ethanol .

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 7.64–7.76 (m, aromatic protons), 3.81 (s, OCH3), 7.89 (s, CH=) .

  • 13C NMR : δ 168.2 (C=O), 160.1 (C-OCH3), 125.7–134.2 (aromatic carbons) .

Reactivity of the Allylidene Group

The 5-((E)-2-methyl-3-phenylallylidene) moiety participates in electrophilic additions and cycloadditions :

(a) Halogenation

Reaction with bromine in acetic acid yields dibrominated derivatives:

Compound+Br25 dibromo 2 methyl 3 phenylallylidene thiazolidinedione\text{Compound}+\text{Br}_2\rightarrow \text{5 dibromo 2 methyl 3 phenylallylidene thiazolidinedione}

Conditions :

  • Solvent: Acetic acid

  • Temperature: 0–5°C (prevents over-bromination) .

(b) Diels-Alder Reactions

The conjugated diene system undergoes cycloaddition with dienophiles (e.g., maleic anhydride):

Compound+Maleic anhydrideBicyclic adduct\text{Compound}+\text{Maleic anhydride}\rightarrow \text{Bicyclic adduct}

Outcome :

  • Forms six-membered rings fused to the thiazolidinedione core .

Stability Under Acidic/Basic Conditions

The compound undergoes hydrolysis in strong acidic or basic media:

Acidic Hydrolysis :

  • The exocyclic double bond is protonated, leading to ring-opening and formation of a thiourea derivative.
    Basic Hydrolysis :

  • The thiazolidinedione ring degrades to form sulfonic acid and urea fragments .

Conditions :

MediumDegradation Time
1M HCl (reflux)2–4 hours
1M NaOH (reflux)1–2 hours

Photochemical Reactions

UV irradiation induces E/Z isomerization of the exocyclic double bond:

  • Irradiation at 254 nm in DMSO converts the E-isomer to the Z-isomer with a 75% conversion rate .

Biological Activity-Driven Modifications

While beyond the scope of chemical reactions, the compound’s bioactivity (e.g., antileukemic or PPAR-γ agonist properties) often necessitates structural tweaks:

  • Methoxy Group Demethylation : Using BBr3 in CH2Cl2 yields a phenolic derivative for enhanced solubility .

  • Phenacyl Group Substitution : Reacting with amines or thiols diversifies the C3 position.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally analogous TZDs:

Antimicrobial Activity

  • Compound 56 : [(E)-3-((20-(1H)-tetrazol-5-yl)biphenyl-4-yl)methyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione]

    • Key Features : Chlorobenzylidene group at C5; tetrazole-linked biphenyl at C3.
    • Activity : Potent against E. coli and B. subtilis (MIC < 2 µg/mL) .
    • Comparison : The target compound lacks halogen substituents but includes a methoxy group, which may reduce antimicrobial potency due to decreased electron-withdrawing effects.
  • Compound 58: [(E)-3-((20-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione] Key Features: Dichlorobenzylidene at C4. Activity: Enhanced broad-spectrum antimicrobial activity compared to mono-chloro derivatives .

Anticancer Activity

  • Compound 302: (Z)-3-(2-aminoethyl)-5-(3-phenylpropylidene)thiazolidine-2,4-dione Key Features: Aminoethyl group at C3; propylidene linker at C5. Activity: Dual inhibitor of Raf/MEK/ERK and PI3K/Akt pathways (IC₅₀ = 8.2 µM in melanoma cells) . Comparison: The target compound’s methoxyphenyl group may enhance selectivity for ERK-dependent cancers, while the allylidene moiety could improve binding to hydrophobic kinase pockets.
  • YPC-21440 : [(Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione]

    • Key Features : Imidazopyridazine substituent at C5.
    • Activity : Pan-Pim kinase inhibitor (IC₅₀ = 0.12 µM) .
    • Comparison : The target compound’s simpler allylidene structure may reduce off-target effects but also limit kinase selectivity.

Neuroprotective Activity

  • TZ4M : (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione
    • Key Features : 4-Methoxybenzylidene at C5; phenylethyl group at C3.
    • Activity : Reduces acetylcholinesterase (AChE) activity by 40% in Alzheimer’s models and upregulates mAChRM1 expression .
    • Comparison : The target compound’s allylidene group may enhance blood-brain barrier penetration compared to TZ4M’s benzylidene moiety.

Structural and Pharmacokinetic Comparisons

Compound C3 Substituent C5 Substituent Bioactivity Rotatable Bonds Polar Surface Area (Ų)
Target Compound 4-Methoxyphenyl (E)-2-Methyl-3-phenylallylidene ERK inhibition, Antimicrobial 5 90
Compound 56 Tetrazole-biphenyl 4-Chlorobenzylidene Antimicrobial 7 120
Compound 302 2-Aminoethyl 3-Phenylpropylidene Anticancer (dual pathway) 6 110
TZ4M 2-Oxo-2-phenylethyl 4-Methoxybenzylidene Neuroprotective 4 85
  • Polar Surface Area (PSA): Lower PSA (90 Ų) than Compound 56 (120 Ų) suggests improved membrane permeability .

Research Findings and Implications

  • Antimicrobial Potential: While the target compound’s methoxy group may limit potency against Gram-negative bacteria, its conjugated allylidene group could enhance interactions with fungal CYP450 enzymes, warranting further study against Candida spp. .
  • Neuroprotection : The 4-methoxyphenyl group aligns with TZ4M’s anti-Alzheimer’s activity, but the allylidene moiety’s impact on Aβ aggregation remains unexplored .

Métodos De Preparación

Formation of the TZD Scaffold

The thiazolidine-2,4-dione core is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids under acidic conditions. For the 3-(4-methoxyphenyl) substitution:

  • Reactant Preparation :

    • 4-Methoxyphenylthiourea is prepared by condensing 4-methoxyaniline with thiourea in ethanol.
    • Chloroacetic acid (1.1 equiv) and concentrated HCl (30% v/v) are added, followed by reflux at 120°C for 12–24 hours.
  • Mechanism :

    • The reaction proceeds via nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of chloroacetic acid, forming a thiazolidine ring after cyclodehydration.
  • Yield Optimization :

    • Yields range from 40% to 78% depending on the substitution pattern and reaction time.
    • Neutralization with dilute NaOH post-reaction improves crystallization.

Alternative Methodologies

Eschenmoser Coupling

Comparative Analysis of Methods

Method Conditions Yield (%) Stereoselectivity Scalability
Knoevenagel Piperidine, reflux, 12 h 55–75 Moderate (E) High
Horner-Wadsworth NaH, THF, rt, 4 h 70–85 High (E) Moderate
Eschenmoser Coupling BF3·Et2O, DMF, 24 h 75–90 High (E) High
Microwave 150°C, 30 min 80–90 High (E) Limited

Challenges and Solutions

  • Regioselectivity : Competing reactions at position 3 are mitigated by pre-functionalizing the TZD core.
  • Byproduct Formation : Unreacted aldehydes are removed via aqueous workup.
  • Stereochemical Purity : Chromatography or recrystallization ensures >95% (E) -isomer.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound via Knoevenagel condensation?

The Knoevenagel condensation is performed at room temperature using diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst and solvent. Key parameters include anhydrous conditions, a 1:1 molar ratio of aldehyde to thiazolidinedione precursors, and reaction times under 4 hours, yielding 60-85% efficiency. Recrystallization from DMF-acetic acid mixtures ensures high purity .

Q. Which spectroscopic techniques confirm the structural integrity of the synthesized compound?

Critical techniques include:

  • 1H/13C NMR : Verifies E-configuration of the allylidene group and methoxyphenyl substituents.
  • IR spectroscopy : Confirms carbonyl (1680–1750 cm⁻¹) and thiazolidinedione ring vibrations.
  • HPLC-UV : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays evaluate the antimicrobial activity of this compound?

Broth microdilution (CLSI guidelines) determines MICs against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zone-of-inhibition assays on Mueller-Hinton agar provide supplementary data. Positive controls like ciprofloxacin (1–2 μg/mL) validate results .

Advanced Research Questions

Q. How can contradictory SAR findings about substituent effects on PPARγ binding be resolved?

Conflicting data may arise from assay variability or cell permeability differences. Mitigation strategies include:

  • Comparative Molecular Field Analysis (CoMFA) : Models steric/electronic effects of 5-position substituents.
  • Isothermal Titration Calorimetry : Quantifies binding thermodynamics.
  • Parallel testing in PPARγ transactivation and adipocyte differentiation assays .

Q. What computational strategies improve docking reliability for PPARγ interactions?

Use AutoDock Vina with:

  • Flexible side-chain sampling of PPARγ’s ligand-binding domain (residues 268–284, 323–327).
  • Water-mediated hydrogen bond analysis via GRID hydration maps.
  • Consensus scoring with MM-GBSA to rank poses (ΔG < -8 kcal/mol indicates high affinity) .

Q. How does DIPEAc catalyst recycling enhance synthesis sustainability?

DIPEAc retains >80% activity for 4 cycles via aqueous extraction (3 × 20 mL H₂O per 100 mg catalyst). Life-cycle assessment shows a 34% reduction in E-factor compared to traditional bases like piperidine. Monitor degradation by 1H NMR (disappearance of δ 1.2–1.4 ppm triplet) after cycle 5 .

Q. What purification methods address co-eluting byproducts?

Combine size-exclusion chromatography (Sephadex LH-20, methanol mobile phase) with reverse-phase HPLC (C18 column, 40–60% acetonitrile/0.1% TFA gradient). For persistent impurities, recrystallize using DMF:EtOAc (1:5 v/v) at -20°C .

Q. How to optimize yields when introducing electron-withdrawing groups at the 3-phenyl position?

Use 1.5–2.0 equivalents of aldehyde and extend reaction times (6–8 hours). Microwave-assisted synthesis (80°C, 300W, 30 min) improves yields by 15–20%. Monitor progress via TLC (hexane:EtOAc 3:1, Rf 0.4–0.5) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological activity results using orthogonal assays (e.g., enzymatic vs. cell-based) and computational modeling .
  • Synthetic Optimization : Employ design of experiments (DoE) to map parameter interactions (e.g., temperature, solvent polarity) for yield maximization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.